8-chloro-3-(2-chlorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-Chloro-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Pyrimidine Ring Formation: The chlorinated indole is then reacted with appropriate reagents to form the pyrimidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-chloro-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine also share structural features with the pyrimidine ring present in the target compound.
Uniqueness
The uniqueness of 8-chloro-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combined indole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Properties
Molecular Formula |
C17H11Cl2N3O |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
8-chloro-3-[(2-chlorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11Cl2N3O/c18-11-5-6-14-12(7-11)15-16(21-14)17(23)22(9-20-15)8-10-3-1-2-4-13(10)19/h1-7,9,21H,8H2 |
InChI Key |
IHFSPEHRQZVSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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